molecular formula C12H14N2O5S B2758728 methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate CAS No. 1396752-16-1

methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate

Cat. No.: B2758728
CAS No.: 1396752-16-1
M. Wt: 298.31
InChI Key: KBPHAFXJYHIZHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Corrosion Inhibition

Research on derivatives similar to "methyl 4-(N-(5-oxopyrrolidin-3-yl)sulfamoyl)benzoate" has been conducted to explore their effectiveness as corrosion inhibitors. For instance, studies on benzimidazole bearing 1, 3, 4-oxadiazoles have demonstrated significant corrosion inhibition properties on mild steel in sulfuric acid environments. These inhibitors form a protective layer on the metal surface, showcasing their potential in corrosion resistance applications (P. Ammal, M. Prajila, A. Joseph, 2018).

Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds derived from reactions involving similar chemical structures have been extensively studied. One example includes the generation of 8-membered heterocycles from interactions with saccharin and phthalimide, leading to the development of novel compounds with potential applications in drug development and materials science (Stanislav Chaloupka et al., 1977).

Antimicrobial Agents

The development of metal complexes using sulfonamide-based ligands, akin to "this compound," has shown promise in the field of antimicrobial agents. These complexes exhibit broad-spectrum antimicrobial activities, highlighting their potential in addressing challenges related to bacterial and fungal infections (M. Pervaiz, A. Riaz, et al., 2020).

Materials Science

In materials science, the exploration of polymerization reactions and the synthesis of hyperbranched aromatic polyamides have been investigated. Compounds structurally related to "this compound" have been utilized in the development of polymers with unique properties, suitable for various applications in electronics and materials engineering (Gang Yang, M. Jikei, M. Kakimoto, 1999).

Properties

IUPAC Name

methyl 4-[(5-oxopyrrolidin-3-yl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-19-12(16)8-2-4-10(5-3-8)20(17,18)14-9-6-11(15)13-7-9/h2-5,9,14H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHAFXJYHIZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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